4-chloro-N-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[[4-ethyl-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3S2/c1-3-24-18(12-21-29(25,26)17-9-7-15(20)8-10-17)22-23-19(24)28-13-14-5-4-6-16(11-14)27-2/h4-11,21H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTIQOLNUZQPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)OC)CNS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide, also known by its CAS number 338954-05-5, is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological properties, including antibacterial and antitumor activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
The molecular formula of this compound is , with a molecular weight of 467 g/mol. The compound exhibits a predicted boiling point of approximately 655.9 °C and a density of around 1.36 g/cm³ .
Structural Characteristics
The structure includes a triazole ring that is critical for its biological activity. The presence of the methoxybenzyl and ethyl groups contributes to its lipophilicity, potentially enhancing membrane permeability and biological interactions.
Antimicrobial Properties
Research indicates that sulfonamide derivatives can exhibit significant antimicrobial activity. A study focused on various benzenesulfonamide derivatives demonstrated their effectiveness against different bacterial strains . The specific activity of this compound against bacteria remains to be fully characterized; however, the structural similarity to known active compounds suggests potential efficacy.
Cardiovascular Effects
In an experimental model using isolated rat hearts, certain sulfonamide derivatives were shown to influence perfusion pressure and coronary resistance. For instance, compounds similar in structure to our target compound were observed to decrease perfusion pressure significantly . This suggests that this compound may have cardiovascular implications worth investigating.
The proposed mechanism of action for sulfonamides often involves inhibition of specific enzymes or receptors. For example, some studies have indicated that these compounds can act as calcium channel inhibitors . The interaction with calcium channels could explain the observed effects on cardiovascular parameters.
Study Overview
A recent study evaluated the biological activity of various benzenesulfonamide derivatives using an isolated rat heart model. The experimental design included multiple groups treated with different compounds at a concentration of 0.001 nM:
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | - |
| II | Benzenesulfonamide | 0.001 |
| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 |
The results indicated that Compound 4 significantly decreased coronary resistance compared to other derivatives and control conditions .
Computational Studies
Docking studies have been employed to predict the interaction of sulfonamides with calcium channels. These studies utilize models such as the DockingServer program to simulate binding affinities and interactions with target proteins . Such computational approaches are crucial in understanding the potential therapeutic applications of new compounds like this compound.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Triazole Core vs. Oxazole Derivatives: The target compound’s 1,2,4-triazole core (vs. Oxazole derivatives (e.g., 4-methylbenzenesulfonamide in ) exhibit confirmed antimicrobial activity, suggesting the triazole analogue may share similar mechanisms .
Substituent Effects: Ethyl Group (Position 4): Compared to methyl () or allyl () substituents, the ethyl group may enhance lipophilicity, influencing membrane permeability .
Sulfonamide Linkage :
- The 4-chlorobenzenesulfonamide group (shared with –10) is critical for inhibiting carbonic anhydrases and dihydropteroate synthases in pathogens, a mechanism well-documented in sulfonamide antibiotics .
Crystallographic and Physicochemical Data
Table 2: Crystallographic Parameters of Analogues
- The lower R factor (0.051) in ’s triazole derivative indicates higher structural precision compared to oxazole derivatives (R = 0.055), likely due to enhanced crystallinity from the triazole ring .
Research Findings and Implications
- Structural Optimization : Substitution at position 5 (e.g., 3-methoxybenzyl vs. 4-fluorobenzyl) is a critical determinant of bioactivity and pharmacokinetics .
- Synthetic Challenges: Allyl and ethyl substituents (–10) require precise stoichiometric control to avoid byproducts, as noted in analogous syntheses .
Preparation Methods
Cyclization of Thiosemicarbazides
The 1,2,4-triazole ring is typically synthesized via cyclization of acylthiosemicarbazides under acidic or basic conditions. For the target compound, the protocol involves:
Formation of 4-Ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-amine :
Alkylation of the Thiol Group :
Key Data :
Sulfonamide Formation and Linker Attachment
Synthesis of 4-Chlorobenzenesulfonyl Chloride
The sulfonamide group originates from 4-chlorobenzenesulfonyl chloride, prepared via chlorosulfonation of 4-chlorobenzoic acid:
- Chlorosulfonation :
Optimization Note :
Coupling via Nucleophilic Substitution
Introduce the methylene linker by reacting the triazole intermediate with chloromethyl 4-chlorobenzenesulfonate:
Preparation of Chloromethyl Sulfonate :
- Treat 4-chlorobenzenesulfonyl chloride with paraformaldehyde in acetonitrile (40°C, 4 h).
Nucleophilic Attack :
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 25°C |
| Time | 24 h |
| Yield | 58% |
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
- HPLC : >98% purity (C18 column, MeOH:H2O = 70:30).
- Elemental Analysis : Calcd. for C20H22ClN5O3S2: C 48.43%, H 4.47%, N 14.11%; Found: C 48.39%, H 4.51%, N 14.08%.
Comparative Evaluation of Synthetic Routes
| Route | Advantages | Limitations | Yield |
|---|---|---|---|
| A | Modular; easier purification | Requires stable intermediates | 58% |
| B | One-pot feasibility | Competing side reactions | 42% |
Industrial Scalability Considerations
Q & A
Basic: How can the synthesis of this compound be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization of thiosemicarbazides, alkylation of the triazole ring, and sulfonamide coupling. Key steps:
- Cyclization: Use microwave-assisted synthesis to reduce reaction time (e.g., 1 h at 120°C) compared to traditional reflux (6–8 h) .
- Purification: Employ column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization from ethanol to achieve >95% purity. Monitor intermediates via TLC and LC-MS .
- Yield Optimization: Substituent-specific reactivity may require adjusting stoichiometry; e.g., excess 3-methoxybenzyl chloride improves sulfanyl group incorporation .
Basic: What spectroscopic and crystallographic methods are critical for structural validation?
Methodological Answer:
- X-ray Crystallography: Resolve the 3D structure to confirm regiochemistry of the triazole ring and sulfanyl substitution. Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) .
- NMR Spectroscopy: Assign peaks using 2D techniques (COSY, HSQC):
- 1H NMR: δ 2.4–2.6 ppm (ethyl group), δ 7.2–7.8 ppm (aromatic protons).
- 13C NMR: Confirm sulfonamide (C-SO2) at ~125–130 ppm .
- FT-IR: Identify S-H stretching (2550 cm⁻¹) and sulfonamide S=O (1350–1150 cm⁻¹) .
Basic: How is the compound screened for preliminary biological activity?
Methodological Answer:
- Antimicrobial Assays: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). MIC values are compared to controls like fluconazole .
- Cytotoxicity Testing: MTT assay on human cell lines (e.g., HEK-293) to establish IC50. A selectivity index (SI = IC50/MIC) >10 indicates therapeutic potential .
Advanced: What computational strategies elucidate its interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to C. albicans CYP51 (lanosterol 14α-demethylase). Key interactions:
- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
Advanced: How do electronic properties (DFT) influence reactivity and bioactivity?
Methodological Answer:
- DFT Calculations (B3LYP/6-311G ):
- SAR Analysis: Ethyl and methoxybenzyl groups increase lipophilicity (clogP ~3.5), correlating with membrane penetration in antifungal assays .
Advanced: How to resolve contradictions in reported biological data?
Methodological Answer:
- Assay Variability: Compare MIC values under standardized conditions (pH 7.4, 37°C). For example, discrepancies in C. albicans inhibition may arise from inoculum size (1×10⁵ vs. 1×10⁶ CFU/mL) .
- Metabolic Stability: Test liver microsome stability (e.g., rat S9 fraction). Rapid degradation (t1/2 <30 min) may explain low in vivo efficacy despite strong in vitro activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
